An In-depth Technical Guide to Sodium 1-aminoethanesulphinate (CAS 84195-72-2): A Predictive and Methodological Approach in the Absence of Direct Data
An In-depth Technical Guide to Sodium 1-aminoethanesulphinate (CAS 84195-72-2): A Predictive and Methodological Approach in the Absence of Direct Data
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the properties, synthesis, and potential applications of Sodium 1-aminoethanesulphinate (CAS 84195-72-2). It is critical to establish at the outset that a comprehensive search of publicly available scientific literature and chemical databases yielded no specific data for this particular CAS number. Consequently, this document adopts a scientifically grounded, predictive approach. By examining the chemistry of the broader classes of sodium alkanesulfinates and amino-functionalized organosulfur compounds, this guide provides a robust framework for researchers to understand the probable characteristics of the target compound. It outlines potential synthetic pathways, proposes analytical methodologies, and discusses plausible applications in the field of drug development, thereby serving as a foundational resource for initiating research on this novel chemical entity.
Introduction: The Enigma of Sodium 1-aminoethanesulphinate
Sodium 1-aminoethanesulphinate, assigned the CAS number 84195-72-2, represents a molecule at the intersection of amino acid and sulfinic acid chemistry. The presence of both a primary amine and a sodium sulfinate functional group on a simple ethyl backbone suggests a unique chemical profile with potential for diverse applications, particularly in pharmaceutical sciences where such functionalities can impart desirable properties like improved solubility, metabolic stability, or biological activity.
Despite its intriguing structure, Sodium 1-aminoethanesulphinate remains a largely uncharacterized compound in the public domain. This guide, therefore, aims to bridge this knowledge gap by providing a theoretical and practical foundation based on the well-established principles of organosulfur chemistry.
Predicted Physicochemical Properties and Structure
Based on its nomenclature, the predicted structure of Sodium 1-aminoethanesulphinate is as follows:
Structure:
The following table summarizes the predicted physicochemical properties, drawing analogies from structurally similar compounds and general chemical principles.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C2H6NNaO2S | Based on the predicted structure. |
| Molecular Weight | Approximately 131.13 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid.[1][2] | Sodium sulfinates are typically stable, colorless solids.[1][2] |
| Solubility | Soluble in water, sparingly soluble in polar organic solvents.[3] | The ionic nature of the sodium sulfinate group and the presence of the polar amino group would confer high water solubility.[3] |
| Stability | Stable under normal conditions, moisture-insensitive.[1][4] | Sodium sulfinate salts are generally more stable and less prone to disproportionation than their corresponding sulfinic acids.[4][5] They are also bench-stable.[1] |
| pKa (of the amino group) | ~9-10 | Typical pKa for a primary aliphatic amine. |
Synthetic Strategies: A Roadmap to a Novel Compound
While no specific synthesis for Sodium 1-aminoethanesulphinate is documented, several plausible synthetic routes can be devised based on established methods for preparing sulfinates and amino-functionalized compounds.
Reduction of a Sulfonyl Chloride Precursor
This is a common and effective method for the synthesis of sodium sulfinates.[4] The key would be the synthesis of the corresponding 1-aminoethanesulfonyl chloride.
Proposed Workflow:
Caption: Proposed synthesis of Sodium 1-aminoethanesulphinate via reduction of a sulfonyl chloride precursor.
Experimental Protocol (Hypothetical):
-
Synthesis of 1-Aminoethanesulfonyl Chloride Hydrochloride:
-
Carefully add 1-aminoethane (ethylamine) to an excess of chlorosulfonic acid at low temperature (e.g., 0 °C).
-
The reaction is highly exothermic and releases HCl gas, requiring appropriate safety precautions.
-
The resulting sulfonyl chloride is likely to be isolated as its hydrochloride salt due to the presence of the amino group.
-
-
Reduction to Sodium 1-aminoethanesulphinate:
-
Prepare a solution of sodium sulfite and sodium bicarbonate in water.
-
Add the crude 1-aminoethanesulfonyl chloride hydrochloride portion-wise to the sulfite solution, maintaining a neutral to slightly basic pH.
-
The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be isolated by precipitation or crystallization after removal of inorganic salts.
-
Other Potential Routes
-
Reaction of a Grignard Reagent with Sulfur Dioxide: This would involve forming an organometallic species from a protected 1-amino-1-haloethane, followed by reaction with SO2.[5]
-
Oxidation-free methods: More recent methods involve the use of sulfone-substituted benzothiazole derivatives which can be converted to sulfinates under mild conditions.[6]
Reactivity and Potential Applications in Drug Development
Sodium sulfinates are versatile building blocks in organic synthesis.[7] The presence of the amino group in the target molecule adds another layer of functionality.
Key Reactions of the Sulfinate Group
-
Sulfonylation: Sodium sulfinates are excellent precursors for the formation of sulfones, which are important pharmacophores.[7]
-
Sulfenylation and Sulfinylation: Under different reaction conditions, they can also act as sulfenylating or sulfinylating agents.[7]
-
Radical Reactions: Sulfinates can be precursors to sulfonyl radicals, which can participate in various C-C and C-heteroatom bond-forming reactions.[8]
Potential Therapeutic Applications
The combination of an amino and a sulfinate group could be leveraged in several ways in drug design:
-
As a Novel Amino Acid Analogue: The molecule could be incorporated into peptides to introduce unique structural and electronic properties.
-
As a Solubilizing Moiety: The ionic nature of the sodium sulfinate could enhance the aqueous solubility of a parent drug molecule.
-
Bioisosteric Replacement: The sulfinate group could serve as a bioisostere for a carboxylic acid or other functional groups in known bioactive molecules.
-
Antioxidant Properties: Some organosulfur compounds exhibit antioxidant activity, a property that could be explored for this molecule.[9]
Logical Relationship Diagram:
Caption: Interplay between the chemical reactivity and potential drug development applications of Sodium 1-aminoethanesulphinate.
Analytical and Quality Control Methodologies
Given the absence of specific analytical methods for Sodium 1-aminoethanesulphinate, a combination of standard techniques would be employed for its characterization and quality control.
| Analytical Technique | Purpose | Expected Observations/Parameters |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation. | ¹H NMR: Signals corresponding to the CH3, CH, and NH2 protons. ¹³C NMR: Signals for the two carbon atoms. |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorptions for N-H (amine), S=O (sulfinate), and C-H bonds. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern.[10] | ESI-MS would likely show the molecular ion peak. High-resolution MS would confirm the elemental composition.[10] |
| Elemental Analysis | Confirmation of elemental composition (C, H, N, S, Na). | The percentage composition should match the theoretical values for C2H6NNaO2S. |
| Purity Assessment (HPLC) | Quantification of purity and detection of impurities. | A reverse-phase HPLC method with a suitable ion-pairing reagent or a hydrophilic interaction liquid chromatography (HILIC) method would likely be effective. |
Workflow for Quality Control:
Caption: A typical analytical workflow for the quality control of a newly synthesized batch of Sodium 1-aminoethanesulphinate.
Safety and Handling: A Precautionary Approach
In the absence of specific toxicological data, it is prudent to handle Sodium 1-aminoethanesulphinate with the care afforded to novel chemical entities. General safety precautions for organosulfur compounds should be observed.[9][11]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Given that some sulfinates can be hygroscopic, storage in a desiccator may be beneficial.[3]
Conclusion and Future Outlook
Sodium 1-aminoethanesulphinate (CAS 84195-72-2) represents an uncharted area of chemical space. While direct experimental data is currently unavailable, this guide has provided a comprehensive, predictive framework based on the established chemistry of related compounds. The proposed synthetic routes, analytical methods, and potential applications offer a solid starting point for researchers interested in exploring this and other novel aminoalkanesulfinates. The unique combination of a primary amine and a sodium sulfinate group suggests that such compounds could be valuable additions to the medicinal chemist's toolbox. Further research is warranted to synthesize and characterize this compound, thereby validating the predictions made herein and potentially uncovering new and valuable chemical properties and biological activities.
References
-
Barman, D. C. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9416-9455. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Sulfinic acid. In Wikipedia. Retrieved from [Link]
-
Chen, F. (2019). Applications of Sulfinate Salts (Doctoral dissertation, Concordia University). Spectrum: Concordia University Research Repository. [Link]
-
Barman, D. C. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9416-9455. [Link]
-
Barman, D. C. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9416–9455. [Link]
- Back, T. G. (2001). Sulfinic Acids and Derivatives. In Science of Synthesis (Vol. 39, pp. 185-220). Thieme.
- Bowie, J. H., & White, P. Y. (1970). Mass Spectra of Some Sulfinate Esters and Sulfones. Australian Journal of Chemistry, 23(8), 1669-1674.
- Martín-García, M., et al. (2021). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Food and Chemical Toxicology, 156, 112483.
- Healy, J. A. (2023).
- Kazantsev, A. V., et al. (2023). Synthesis of New Amidoethanesulfonamides of Betulonic Acid.
- O'Gara, E. A., Hill, D. J., & Maslin, D. J. (2003). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Food and Chemical Toxicology, 41(1), 43-53.
- Schram, E., & Cock, H. (1957). Commercial Synthesis of 2-Aminoethanesulfonic Acid (Taurine). Bulletin des Sociétés Chimiques Belges, 66(7-8), 406-413.
- Healy, J. A., et al. (2023). Amino Acid Sulfinate Salts as Alkyl Radical Precursors. Organic Letters, 25(17), 3049-3053.
-
Chemsrc. (n.d.). CAS#:34730-59-1 | Sodium N-(2-aminoethyl)aminoethanesulfonate. Retrieved from [Link]
-
PubChem. (n.d.). Benzenesulfonic acid, 4-amino-, sodium salt, hydrate (1:1:2). Retrieved from [Link]
- Le, C., & MacMillan, D. W. C. (2015). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 137(36), 11632-11635.
- Reddit. (2023, April 11).
- Kerber, R., & Starnick, J. (1971). Alkanesulfonate synthesis. I. Ion catalysis of sulfite radical-ion addition to olefins. The Journal of Organic Chemistry, 36(26), 4051-4055.
- Sörbo, B. (1958). Preparation of Thiotaurine (Aminoethanethiosulfonic Acid). Acta Chemica Scandinavica, 12, 1990-1991.
- Bondareva, O. M., et al. (2008). Synthesis of taurine. Pharmaceutical Chemistry Journal, 42(10), 563-565.
- Fedorak, P. M., & Hrudey, S. E. (1989). Toxicity effects of organosulfur compounds on anaerobic microbial metabolism.
- Carreño, M. C., et al. (2002). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. The Journal of Organic Chemistry, 67(26), 9349-9360.
- Wang, X., et al. (2022). Recent advances of sodium sulfinates in radical reactions. Chinese Chemical Letters, 33(1), 71-84.
- Google Patents. (n.d.). CN108675947B - Synthesis method of sodium allylsulfonate.
-
ChemBK. (n.d.). NAPHTHIONIC ACID SODIUM SALT. Retrieved from [Link]
-
O'Gara, E. A., Hill, D. J., & Maslin, D. J. (2003). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Food and Chemical Toxicology, 41(1), 43-53. [Link]
- Google Patents. (n.d.). US11161808B1 - Cyclic process for producing taurine from monoethanolamine.
- Aslam, J., et al. (2023). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Molecules, 28(11), 4478.
-
Organic Syntheses. (n.d.). p-Toluenesulfinic acid, sodium salt. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Organosulfur compounds – Knowledge and References. Retrieved from [Link]
Sources
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BENZENESULFINIC ACID SODIUM SALT | 873-55-2 [chemicalbook.com]
- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 5. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 6. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]
- 7. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
